1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one
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Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenylpropanone moiety
Preparation Methods
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves several steps:
Multicomponent Reactions (MCRs): These reactions are efficient for generating complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of appropriate precursors to form the naphthyridine core.
Metal-Catalyzed Synthesis: A water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Chemical Reactions Analysis
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a ligand in molecular sensors and self-assembly host-guest systems.
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one can be compared with other naphthyridine derivatives:
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one |
InChI |
InChI=1S/C22H23N3O/c1-16(17-6-3-2-4-7-17)22(26)25-14-11-18(12-15-25)20-10-9-19-8-5-13-23-21(19)24-20/h2-10,13,16,18H,11-12,14-15H2,1H3 |
InChI Key |
LFOBAJUMKQYBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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